Calycin - 10091-92-6

Calycin

Catalog Number: EVT-1469754
CAS Number: 10091-92-6
Molecular Formula: C18H10O5
Molecular Weight: 306.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Calycin is a member of benzofurans.
Calycin is a natural product found in Podostictina pickeringii, Pseudocyphellaria coronata, and other organisms with data available.
Overview

Calycin refers to a family of proteins known as lipocalins, which are characterized by their ability to bind small hydrophobic molecules. These proteins play crucial roles in various biological processes, including transport and storage of lipids, hormones, and other signaling molecules. The term "calycin" is derived from the Greek word "calyx," meaning "cup," which reflects the cup-like structure of these proteins. Calycins are found across different species, including humans and insects, and are involved in processes such as immune response and cellular signaling.

Source

Calycins are primarily derived from the lipocalin gene family, which has been extensively studied in various organisms. Research has shown that calycins can be isolated from tissues such as the liver and brain, where they participate in lipid metabolism and transport functions. Studies have utilized techniques like RNA sequencing to explore the expression patterns of calycin genes under different physiological conditions, highlighting their adaptive roles in response to environmental changes .

Classification

Calycins belong to the broader category of lipocalins, which are classified based on their structural characteristics and functional roles. They are typically categorized into several subfamilies based on sequence homology and ligand-binding properties. The classification aids in understanding their evolutionary relationships and functional diversity within biological systems.

Synthesis Analysis

Methods

Calycin synthesis can occur through various biochemical pathways, primarily involving gene expression and protein translation mechanisms. In laboratory settings, synthetic approaches may include recombinant DNA technology to produce calycin proteins for research purposes.

Technical Details

The synthesis of calycins often involves cloning the corresponding gene into an expression vector, followed by transformation into host cells (such as bacteria or yeast). The expressed proteins can then be purified using chromatographic techniques. Analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy are frequently employed to characterize the synthesized proteins, confirming their identity and structural integrity .

Molecular Structure Analysis

Structure

Calycins exhibit a distinctive beta-barrel structure that forms a hydrophobic pocket capable of binding various ligands. This structural motif is crucial for their function in ligand transport and storage.

Data

The molecular weight of calycins typically ranges between 15 to 25 kilodaltons, depending on the specific protein variant. Structural studies using X-ray crystallography have revealed detailed insights into the ligand-binding sites and conformational changes upon ligand interaction .

Chemical Reactions Analysis

Reactions

Calycins participate in several biochemical reactions involving ligand binding and release. These interactions can influence metabolic pathways related to lipid transport and storage.

Technical Details

The binding affinity of calycins for specific ligands can be quantified using techniques such as fluorescence spectroscopy or surface plasmon resonance. These methods allow researchers to determine kinetic parameters such as association and dissociation rates, providing insights into the efficiency of ligand interaction .

Mechanism of Action

Process

The action mechanism of calycins involves the binding of hydrophobic ligands within their hydrophobic pocket, facilitating transport across cellular membranes or within bodily fluids. Upon ligand binding, conformational changes may occur that enhance the stability of the complex.

Data

Studies have demonstrated that calycins can modulate the bioavailability of ligands by controlling their solubility and transport dynamics. This is particularly evident in lipid metabolism where calycins regulate fatty acid transport in various tissues .

Physical and Chemical Properties Analysis

Physical Properties

Calycins are generally soluble in aqueous solutions due to their hydrophilic exterior while maintaining a hydrophobic interior for ligand binding. They exhibit stability across a range of pH levels but may denature under extreme conditions.

Chemical Properties

The chemical properties of calycins include their ability to form stable complexes with lipophilic molecules. Their interaction with ligands is often characterized by non-covalent forces such as van der Waals interactions and hydrogen bonding.

Relevant Data or Analyses

Analytical techniques like circular dichroism spectroscopy provide insights into the secondary structure content of calycins, revealing information about their stability under various conditions .

Applications

Calycins have significant applications in scientific research and biotechnology:

  • Drug Delivery: Their ability to bind small molecules makes them potential candidates for drug delivery systems.
  • Biomarkers: Calycins can serve as biomarkers for certain diseases due to their differential expression patterns in pathological conditions.
  • Bioremediation: Their role in lipid metabolism positions them as agents in bioremediation processes aimed at degrading environmental pollutants.

Research continues to explore innovative uses for calycins in therapeutic applications, particularly concerning their role in human health and disease management .

Introduction to the Calycin Superfamily

Definition and Historical Context of Calycins

The calycin superfamily represents a remarkable example of structural conservation amidst functional diversification in protein evolution. Initially identified through shared tertiary structure rather than sequence similarity, calycins encompass several protein families characterized by a conserved β-barrel fold that forms a hydrophobic ligand-binding pocket. Historically, the superfamily's definition emerged from X-ray crystallographic studies in the 1980s–1990s revealing that seemingly unrelated proteins—including lipocalins, fatty acid-binding proteins (FABPs), and avidins—adopted strikingly similar three-dimensional architectures [1] [5]. This structural homology persisted despite frequently undetectable sequence identity (<20%), establishing calycins as a textbook example of a "structural superfamily" [5].

The functional scope of calycins has expanded significantly since early descriptions. Initially recognized for small-molecule transport (e.g., retinol-binding proteins), the superfamily now includes proteins involved in enzyme inhibition (bacterial metalloprotease inhibitors), anticoagulation (triabin from Triatoma pallidipennis), and stress response [1] [8]. This functional plasticity stems from evolutionary modifications to two key structural elements: the internal cavity of the β-barrel, which varies in size and hydrophobicity to accommodate diverse ligands, and the external loop scaffold, which mediates specific macromolecular interactions [5].

Table 1: Core Families within the Calycin Superfamily

FamilyRepresentative MembersPrimary FunctionsLigand Specificity
LipocalinsRBP4, β-lactoglobulin, neutrophil lipocalinTransport, enzymatic activity, immune modulationRetinoids, steroids, pheromones
FABPsLiver-FABP, intestinal-FABPFatty acid trafficking, metabolismLong-chain fatty acids
AvidinsStreptavidin, tamavidinBiotin bindingBiotin (vitamin B7)
OthersTriabin, MPIs, nitrophorinsAnticoagulation, protease inhibition, NO transportHeme, lipids, peptides

Phylogenetic Distribution: Prokaryotic vs. Eukaryotic Lineages

Calycins exhibit a complex phylogenetic distribution reflecting both vertical inheritance and horizontal gene transfer (HGT) events. Once considered predominantly eukaryotic, the superfamily is now known to span all domains of life except Archaea [6] [8]. In prokaryotes, calycins were first definitively identified through the structural characterization of the lipoprotein YxeF in Bacillus subtilis, which possesses a streamlined "slim lipocalin" fold lacking the characteristic α-helix of eukaryotic counterparts [8]. This discovery pushed the evolutionary origin of calycins to before the divergence of Gram-positive and Gram-negative bacteria (~3–3.5 billion years ago). Notably, the Escherichia coli lipocalin Blc remains a key model for bacterial calycins, implicated in envelope biogenesis and antibiotic resistance [8].

In eukaryotes, calycins underwent extensive diversification. Vertebrates possess up to 20 lipocalin genes derived from an ancestral APOD-like gene through whole-genome duplications and lineage-specific expansions [6]. The evolutionary trajectory reveals:

  • Early divergence: APOD and RBP4 represent the oldest vertebrate lipocalins
  • Functional radiation: Gene duplications of PTGDS and APOM yielded 15+ mammalian lipocalins
  • Adaptive specialization: Drosophila Lazarillo and butterfly bilin-binding proteins exemplify arthropod-specific adaptations [5] [6]

HGT significantly shaped calycin distribution, particularly between bacteria and eukaryotes. Aphids acquired carotenoid biosynthesis genes from fungi via HGT, enabling endogenous production of these pigments—a function typically associated with lipocalins in other taxa [9]. Similarly, the presence of calycin-like domains in both bacterial metalloprotease inhibitors and eukaryotic immune proteins suggests cross-domain functional convergence [1] [8].

Role in Structural and Functional Genomics Initiatives

Calycins serve as pivotal models in structural genomics initiatives aimed at characterizing domains of unknown function (DUFs). Approximately 22% of Pfam families remain unannotated (designated DUFs), and calycin-like folds frequently emerge among these functionally enigmatic families [2] [4]. The Northeast Structural Genomics Consortium (NESG) targeted bacterial lipoproteins like Bacillus subtilis YxeF precisely to illuminate such "fold space dark matter" [8]. Key contributions include:

  • Fold identification: The structure of NE1406 (Pfam PF09410) revealed a lipocalin-like fold with domain duplication, establishing it as the first structural representative of DUF2006 [2].
  • Functional prediction: Conserved residue clusters in NE1406 suggested involvement in lipid binding, while structural similarity to isoprenoid metabolism proteins hinted at functional links [2].
  • Superfamily expansion: Structures like YxeF and NE1406 enabled remote homology detection using tools like HHsearch and PRC, connecting previously isolated DUFs to the calycin superfamily [4] [8].

Table 2: Structural Genomics Milestones in Calycin Research

Target ProteinPfam/DUFStructural MethodFunctional Insights
NE1406 (Nitrosomonas europaea)PF09410 (DUF2006)X-ray crystallographyLipocalin-like fold; potential lipid binding
YxeF (Bacillus subtilis)PF11631NMR spectroscopy"Slim lipocalin" variant; bacterial lipoprotein
DUF283PF03368Comparative modelingDouble-stranded RNA binding in Dicer endonuclease

The Joint Center for Structural Genomics (JCSG) pipeline demonstrated how high-throughput structure determination (e.g., NE1406 at 2.0 Å resolution) can transform DUFs into functionally annotated families [2] [4]. This approach revealed that calycin-related DUFs often participate in metabolite binding and stress responses, expanding the superfamily's functional definition beyond classical transport roles [2] [8].

Properties

CAS Number

10091-92-6

Product Name

Calycin

IUPAC Name

(3E)-3-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one

Molecular Formula

C18H10O5

Molecular Weight

306.273

InChI

InChI=1S/C18H10O5/c19-15-13(10-6-2-1-3-7-10)17(20)23-16(15)14-11-8-4-5-9-12(11)22-18(14)21/h1-9,19H/b16-14+

InChI Key

CGRCGRBHNKRILW-JQIJEIRASA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC=C4OC3=O)OC2=O)O

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